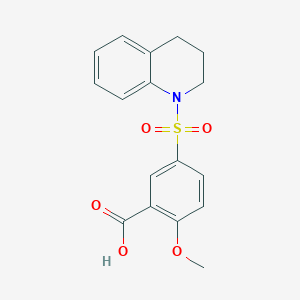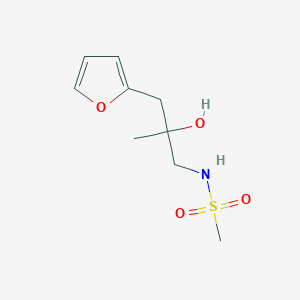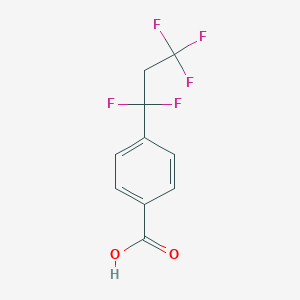
5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a chemical entity that appears to be a derivative of benzoic acid with additional functional groups that include a sulfonyl group attached to a dihydroquinoline moiety and a methoxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simpler aromatic acids. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . This suggests that the synthesis of this compound could similarly involve a sequence of functional group transformations and the introduction of a sulfonyl group, possibly through a sulfonylation reaction as seen in the synthesis of heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques could also be applied to determine the structure of this compound. The presence of a dihydroquinoline moiety would likely introduce complexity to the NMR spectrum due to the heterocyclic nature of the compound.
Chemical Reactions Analysis
The related compounds exhibit reactivity characteristic of their functional groups. For example, the sulfonyl group can participate in further chemical reactions, such as sulfonylation . The methoxy group could potentially undergo demethylation or participate in electrophilic aromatic substitution reactions. The dihydroquinoline moiety could be involved in redox reactions or serve as a scaffold for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfonyl group could increase the compound's acidity and polarity, affecting its solubility in water and organic solvents. The methoxy group could contribute to the electron density of the aromatic ring, influencing the compound's reactivity. The dihydroquinoline moiety could impact the compound's melting point and stability. The crystal structure of a related compound shows that hydrogen-bonding interactions and cation-anion interactions can lead to a three-dimensional layered polymer structure , which could also be relevant for the compound .
Wissenschaftliche Forschungsanwendungen
Biosensor Construction
Sulfonated polyanilines, including derivatives related to the compound , have been explored for their utility in constructing biosensors. Research indicates that these compounds can directly interact with enzymes like pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) for direct electron transfer. This interaction is crucial for developing enzyme electrodes that facilitate direct bioelectrocatalysis, demonstrating the potential of these materials in biosensor applications (Sarauli et al., 2013).
Anticancer Drug Synthesis
Derivatives of the compound have been identified as key intermediates in synthesizing some anticancer drugs that inhibit thymidylate synthase. This highlights their significance in developing therapeutic agents targeting cancer (Sheng-li, 2004).
Pharmacological Applications
Quinazoline derivatives, including those related to "5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid," have been synthesized and evaluated for their diuretic and antihypertensive activity. These studies reveal the therapeutic potential of these compounds in managing conditions such as hypertension and water retention (Rahman et al., 2014).
Tubulin Polymerization Inhibitors
Research has demonstrated the efficacy of quinazoline derivatives as tubulin polymerization inhibitors, targeting the colchicine site. This action is essential for developing new anticancer agents, as these compounds disrupt microtubule formation, a critical process in cell division and cancer progression (Wang et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUBZSORENWZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2526567.png)


![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)


![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)
![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)
![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)